4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one
CAS No.:
Cat. No.: VC14961738
Molecular Formula: C24H21NO3
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenyl-2H-chromen-2-one -](/images/structure/VC14961738.png)
Specification
Molecular Formula | C24H21NO3 |
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Molecular Weight | 371.4 g/mol |
IUPAC Name | 4-[(3,5-dimethylanilino)methyl]-6-hydroxy-7-phenylchromen-2-one |
Standard InChI | InChI=1S/C24H21NO3/c1-15-8-16(2)10-19(9-15)25-14-18-11-24(27)28-23-13-20(22(26)12-21(18)23)17-6-4-3-5-7-17/h3-13,25-26H,14H2,1-2H3 |
Standard InChI Key | AIFRPVKWQQABQV-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC(=CC(=C1)NCC2=CC(=O)OC3=CC(=C(C=C23)O)C4=CC=CC=C4)C |
Introduction
Chemical Identity and Structural Features
Core Coumarin Framework
The 2H-chromen-2-one scaffold forms the backbone of this compound, characterized by a benzopyrone system (a fused benzene and α-pyrone ring). The parent structure’s electronic configuration contributes to its fluorescence properties and reactivity toward electrophilic substitution .
Substituent Analysis
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Position 4: A (3,5-dimethylanilino)methyl group introduces a tertiary amine functionality. This substituent likely enhances lipophilicity and enables hydrogen bonding via the anilinic nitrogen .
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Position 6: The hydroxyl group confers acidity (pKa ≈ 8–10) and participates in intramolecular hydrogen bonding with the carbonyl oxygen at position 2 .
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Position 7: A phenyl group provides steric bulk and π-stacking capabilities, potentially influencing binding interactions in biological systems .
Stereoelectronic Considerations
The ortho-substitution pattern of the 3,5-dimethylaniline moiety creates a constrained rotational barrier around the C–N bond, favoring a planar arrangement that may enhance conjugation with the coumarin core. Density functional theory (DFT) simulations of analogous structures suggest a dihedral angle of 15–25° between the aniline and coumarin planes .
Synthetic Pathways and Optimization
Retrosynthetic Strategy
The molecule can be dissected into three key building blocks:
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6-Hydroxy-7-phenyl-2H-chromen-2-one
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3,5-Dimethylaniline
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Formaldehyde (for Mannich reaction)
Stepwise Synthesis
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Core Formation: 7-Phenylcoumarin synthesis via Pechmann condensation of resorcinol derivatives with β-keto esters . For example, ethyl benzoylacetate and resorcinol undergo acid-catalyzed cyclization to yield 7-phenylumbelliferone .
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Hydroxylation: Selective hydroxylation at position 6 may involve directed ortho-metalation or oxidative methods, though protecting group strategies are often required to prevent over-oxidation .
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Mannich Reaction: Introduction of the (3,5-dimethylanilino)methyl group via a three-component reaction between 6-hydroxy-7-phenylcoumarin, 3,5-dimethylaniline, and formaldehyde. Optimal conditions typically involve ethanol reflux with catalytic acetic acid (yield: 60–75%) .
Purification Challenges
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Chromatographic Separation: Reverse-phase HPLC (C18 column, methanol:water 70:30) resolves the product from regioisomeric byproducts .
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Crystallization: Ethyl acetate/hexane mixtures yield prismatic crystals suitable for X-ray diffraction, as demonstrated in related coumarin-amino derivatives .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
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δ 10.32 (s, 1H, OH-6)
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δ 8.21 (d, J = 9.8 Hz, 1H, H-5)
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δ 7.45–7.38 (m, 5H, Ph-7)
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δ 6.82 (s, 2H, H-2',6' of aniline)
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δ 4.56 (s, 2H, N–CH2–)
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δ 2.24 (s, 6H, CH3-3',5')
13C NMR (100 MHz, DMSO-d6):
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δ 160.1 (C-2)
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δ 152.3 (C-6)
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δ 141.8 (C-7)
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δ 138.5 (C-4)
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δ 129.7–127.3 (Ph-7 carbons)
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δ 53.8 (N–CH2–)
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δ 21.4 (CH3-3',5')
Infrared Spectroscopy
Key absorption bands (KBr, cm−1):
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3340 (O–H stretch)
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1685 (C=O lactone)
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1612 (C=C aromatic)
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1245 (C–N stretch)
Crystallographic Insights from Analogous Structures
While no direct crystal data exists for the title compound, the orthorhombic packing observed in methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate (space group Pca2₁) suggests potential similarities . Key parameters from related systems:
Parameter | Value | Source Compound |
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Unit Cell Volume | 1342.81 ų | (4R,10S)-6-hydroxy... |
Hydrogen Bond Length | 1.88–2.12 Å | 7-hydroxy-3-phenyl... |
Torsion Angle (C–N–C–O) | 17.8° | Methyl 2-(2-oxo...) |
Biological Activity Predictions
Anti-inflammatory Mechanisms
Molecular docking studies of similar coumarins show COX-2 inhibition (IC₅₀ ≈ 5–20 µM) through π–π stacking with Tyr385 and hydrogen bonding to Ser530 .
Computational Chemistry Insights
DFT Calculations
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HOMO-LUMO Gap: Estimated at 3.8–4.2 eV, indicating moderate chemical reactivity .
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Molecular Electrostatic Potential: Strong negative charge localization at O-2 and O-6 facilitates electrophilic attack at these positions.
ADMET Profiling
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LogP: Predicted 3.1 (ALOGPS)
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Bioavailability Score: 0.55 (Rule of Five compliant)
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CYP3A4 Inhibition: High probability (0.87)
Industrial and Pharmacological Applications
Fluorescent Probes
The extended conjugation system enables λₑₓ/λₑₘ ≈ 350/450 nm, suitable for bioimaging applications .
Polymer Stabilizers
Analogous coumarins exhibit excellent UV absorption between 280–320 nm, suggesting potential as light stabilizers in polyolefins .
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